Enhanced Hydrogen Bond Donor/Acceptor Capacity vs. 7-Azaindole-2-carboxylic acid
5-Amino-7-azaindole-2-carboxylic acid possesses a 5-amino group, which acts as both a hydrogen bond donor and acceptor. Its absence in the comparator, 7-Azaindole-2-carboxylic acid, reduces the number of hydrogen bond donors from 3 to 2 and acceptors from 4 to 3, potentially impacting binding affinity and target recognition [1]. The increased hydrogen bonding capacity of the target compound is critical for engaging the hinge region of kinases, a common interaction motif in ATP-competitive inhibitors [2].
| Evidence Dimension | Hydrogen Bond Donor / Acceptor Count |
|---|---|
| Target Compound Data | 3 Hydrogen Bond Donors, 4 Hydrogen Bond Acceptors |
| Comparator Or Baseline | 7-Azaindole-2-carboxylic acid (CAS 136818-50-3): 2 Hydrogen Bond Donors, 3 Hydrogen Bond Acceptors |
| Quantified Difference | Increases donor count by +1 (50% relative increase) and acceptor count by +1 (33% relative increase) |
| Conditions | Structural analysis based on molecular formula |
Why This Matters
This enhanced hydrogen bonding potential directly translates to a broader toolkit for medicinal chemists designing specific protein-ligand interactions, offering a clear advantage in hit-to-lead optimization.
- [1] PubChem. 7-Azaindole-2-carboxylic acid (CID 204315). URL: https://pubchem.ncbi.nlm.nih.gov/compound/204315. View Source
- [2] Pieterse L. Design, synthesis and biological evaluation of selected 7-azaindole derivatives and structurally related compounds as potential inhibitors of disease-related protein kinases. PhD Thesis, North-West University (South-Africa), 2021. URL: http://hdl.handle.net/10394/40149. View Source
